molecular formula C17H13NO2S B14802881 5-[(4-Methoxyphenyl)methylidene]-2-phenyl-1,3-thiazol-4-one

5-[(4-Methoxyphenyl)methylidene]-2-phenyl-1,3-thiazol-4-one

Cat. No.: B14802881
M. Wt: 295.4 g/mol
InChI Key: XJDDNBQXWPCSCW-UHFFFAOYSA-N
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Description

(5Z)-5-[(4-Methoxyphenyl)methylene]-2-phenyl-4(5H)-thiazolone is an organic compound that belongs to the thiazolone family. This compound is characterized by its unique structure, which includes a thiazolone ring substituted with a methoxyphenyl and a phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-Methoxyphenyl)methylene]-2-phenyl-4(5H)-thiazolone typically involves the condensation of 4-methoxybenzaldehyde with 2-phenyl-4-thiazolidinone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-Methoxyphenyl)methylene]-2-phenyl-4(5H)-thiazolone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in the presence of a suitable catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazolone derivatives.

    Substitution: Substituted thiazolone derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex thiazolone derivatives and other heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.

    Medicine: Research has indicated its potential use in the treatment of certain diseases due to its biological activity.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-Methoxyphenyl)methylene]-2-phenyl-4(5H)-thiazolone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: A compound with a similar methoxyphenyl group but different overall structure and properties.

    2-Phenyl-4-thiazolidinone: The parent compound from which (5Z)-5-[(4-Methoxyphenyl)methylene]-2-phenyl-4(5H)-thiazolone is derived.

    Thiazolone derivatives: Other compounds in the thiazolone family with varying substituents and biological activities.

Uniqueness

(5Z)-5-[(4-Methoxyphenyl)methylene]-2-phenyl-4(5H)-thiazolone is unique due to its specific combination of a methoxyphenyl and phenyl group attached to the thiazolone ring

Properties

IUPAC Name

5-[(4-methoxyphenyl)methylidene]-2-phenyl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2S/c1-20-14-9-7-12(8-10-14)11-15-16(19)18-17(21-15)13-5-3-2-4-6-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDDNBQXWPCSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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